d[Cha4,Lys8]VP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D[Cha4,Lys8]VP, also known as D-arginine vasopressin, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin is a nonapeptide hormone synthesized in the hypothalamus and plays a crucial role in regulating various physiological functions, including blood pressure, diuresis, and the release of adrenocorticotropic hormone (ACTH). This compound is specifically designed to selectively target the vasopressin V1b receptor, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D[Cha4,Lys8]VP involves the modification of the vasopressin molecule at positions 4 and 8. The process begins with the synthesis of the peptide backbone, followed by the incorporation of the specific amino acids, D-arginine and lysine, at the designated positions. The reaction conditions typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to the growing peptide chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D[Cha4,Lys8]VP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide structure and enhancing its stability and selectivity for the V1b receptor .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include protecting groups for amino acids, coupling reagents for peptide bond formation, and oxidizing agents for disulfide bond formation. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions involving this compound include the final peptide analog with the desired modifications at positions 4 and 8. These modifications enhance the compound’s selectivity and potency for the V1b receptor .
Scientific Research Applications
D[Cha4,Lys8]VP has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying peptide synthesis and modification techniques. In biology, it is used to investigate the physiological and pharmacological effects of vasopressin analogs on various cellular processes .
In medicine, this compound is utilized in preclinical studies to understand the role of the V1b receptor in regulating stress, anxiety, and hormone release. It has also been employed in the development of fluorescent ligands for imaging studies and receptor binding assays . In the industrial sector, this compound is used in the production of diagnostic kits and therapeutic agents targeting the vasopressin receptor .
Mechanism of Action
D[Cha4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1b receptor, a G-protein-coupled receptor (GPCR) that activates the phosphatidylinositol-calcium second messenger system. This binding leads to the activation of downstream signaling pathways, including the release of intracellular calcium and the activation of protein kinase C (PKC). These molecular events result in various physiological responses, such as the release of ACTH and the regulation of blood pressure and diuresis .
Comparison with Similar Compounds
D[Cha4,Lys8]VP is unique in its selectivity for the V1b receptor compared to other vasopressin analogs. Similar compounds include D[Leu4,Lys8]VP and D-arginine vasopressin, which also target vasopressin receptors but with varying degrees of selectivity and potency . The distinct modifications at positions 4 and 8 in this compound confer its unique pharmacological properties, making it a valuable tool for studying V1b receptor-mediated effects .
Conclusion
This compound is a synthetic vasopressin analog with significant scientific research applications. Its selective targeting of the V1b receptor and unique pharmacological properties make it a valuable tool for studying the physiological and pharmacological effects of vasopressin analogs. The compound’s synthesis, chemical reactions, and mechanism of action provide insights into its potential therapeutic applications and its role in advancing scientific research.
Properties
Molecular Formula |
C50H71N11O11S2 |
---|---|
Molecular Weight |
1066.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H71N11O11S2/c51-21-8-7-14-34(44(66)54-28-42(53)64)56-49(71)40-15-9-22-61(40)50(72)39-29-74-73-23-20-43(65)55-35(26-32-16-18-33(62)19-17-32)45(67)57-36(24-30-10-3-1-4-11-30)46(68)58-37(25-31-12-5-2-6-13-31)47(69)59-38(27-41(52)63)48(70)60-39/h1,3-4,10-11,16-19,31,34-40,62H,2,5-9,12-15,20-29,51H2,(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,68)(H,59,69)(H,60,70)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
RJWLIPGRNZUUNS-OAKHNGAUSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.